
Methyl (2-nitropyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol It is characterized by the presence of a nitro group attached to the pyridine ring and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methyl (2-nitropyridin-3-yl)carbamate typically involves the reaction of 2-nitropyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One method involves the use of dichloromethane as a solvent and diisopropylamine as a base. The reaction mixture is cooled to -13°C, and the reagents are added dropwise. The reaction is allowed to proceed for a specific duration, followed by purification steps to isolate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl (2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituent introduced during the reaction.
科学的研究の応用
Methyl (2-nitropyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of methyl (2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- Methyl (2-nitrophenyl)carbamate
- Methyl (3-nitropyridin-4-yl)carbamate
- Methyl (4-nitropyridin-2-yl)carbamate
Uniqueness
Methyl (2-nitropyridin-3-yl)carbamate is unique due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. The presence of the carbamate group also contributes to its stability and ability to interact with various molecular targets .
特性
CAS番号 |
175652-25-2 |
|---|---|
分子式 |
C7H7N3O4 |
分子量 |
197.15 g/mol |
IUPAC名 |
methyl N-(2-nitropyridin-3-yl)carbamate |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)9-5-3-2-4-8-6(5)10(12)13/h2-4H,1H3,(H,9,11) |
InChIキー |
CEJAPMJGQRDGRU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate](/img/structure/B13014721.png)
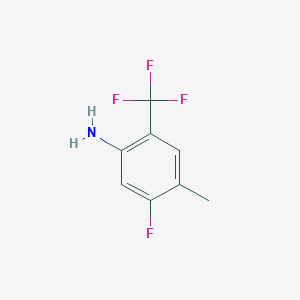
![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)

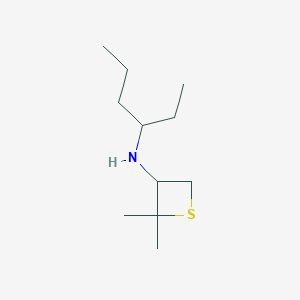
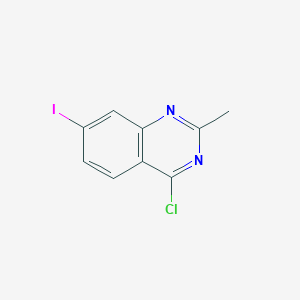
![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
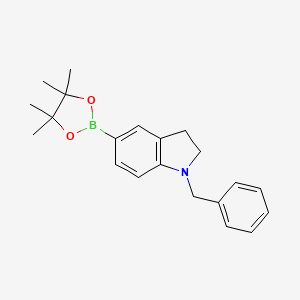

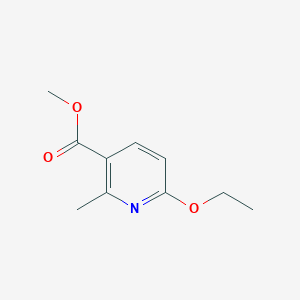
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)

